Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]-
Overview
Description
Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]- is a complex organic compound with the molecular formula C16H21NO3 . This compound is known for its unique structure, which includes a benzofuran ring and a tert-butylamino group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]- typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Introduction of the Ethanone Group: The ethanone group is introduced via Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the tert-Butylamino Group: The tert-butylamino group is added through a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the benzofuran ring.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to accelerate reactions and improve efficiency.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]- involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethanone,1-(2-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-: Similar structure but with a chlorophenyl group instead of a benzofuran ring.
Ethanone,1-(2-hydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-: Contains a hydroxyphenyl group instead of a benzofuran ring.
Uniqueness
Ethanone,1-[2-[(1R)-2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-7-benzofuranyl]- is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
1-[2-[2-(tert-butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(18)12-7-5-6-11-8-14(20-15(11)12)13(19)9-17-16(2,3)4/h5-8,13,17,19H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFKLSLVTSFAQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975062 | |
Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-01-6, 84952-27-2 | |
Record name | 1'-Oxobufuralol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059664016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(tert-Butylamino)-1-hydroxyethyl)-7-benzofuranyl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084952272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{2-[2-(tert-Butylamino)-1-hydroxyethyl]-1-benzofuran-7-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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